B1577545 Cecropin-C

Cecropin-C

Cat. No.: B1577545
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Description

Overview of Antimicrobial Peptides as Innate Immune Effectors

Antimicrobial peptides (AMPs), also known as host defense peptides, are a fundamental component of the innate immune system, a first-line defense mechanism found in virtually all forms of life. antibodies-online.comnih.gov These gene-encoded molecules are typically short, consisting of fewer than 100 amino acids, and are characterized by their amphipathic nature, meaning they possess both hydrophobic and cationic (positively charged) regions. tandfonline.com This structure is crucial to their function, allowing them to interact with and disrupt the negatively charged cell membranes of a wide range of pathogens. wikipedia.org

AMPs exhibit broad-spectrum antimicrobial activity, targeting Gram-positive and Gram-negative bacteria, fungi, enveloped viruses, and even some parasites. wikipedia.orgoup.com Unlike conventional antibiotics, which often have specific molecular targets, many AMPs act by permeabilizing the microbial cytoplasmic membrane, leading to cell death. wikipedia.org This mechanism makes it more difficult for microbes to develop resistance. nih.gov Beyond their direct killing capabilities, many AMPs also possess immunomodulatory functions, meaning they can influence and enhance the host's adaptive immune response. antibodies-online.comoup.com The versatility and effectiveness of AMPs have led to significant research interest in their potential as novel therapeutic agents to combat the rise of antibiotic-resistant infections. antibodies-online.comnih.gov

Historical Discovery and Classification of Cecropin (B1577577) Peptides

The cecropin family of antimicrobial peptides represents one of the first and most well-characterized groups of insect AMPs. nih.gov They were initially discovered in 1980 in the hemolymph (the insect equivalent of blood) of the giant silk moth, Hyalophora cecropia, following an injection of bacteria. nih.govwikipedia.orgresearchgate.net This discovery was a landmark in the field of innate immunity, revealing a sophisticated system of inducible chemical defenses in insects. nih.gov

Cecropins are small, cationic peptides, typically 31 to 39 amino acids in length. qyaobio.comnih.gov Structurally, they are classified as linear, α-helical peptides. nih.govresearchgate.net A defining feature of many cecropins is a helix-hinge-helix motif, consisting of an amphipathic N-terminal α-helix and a more hydrophobic C-terminal α-helix, connected by a flexible hinge region. nih.govnih.gov This structure is vital for their biological activity. nih.gov

Since their initial discovery, cecropin-like peptides have been identified in various insect orders, including Lepidoptera (moths and butterflies), Diptera (flies and mosquitoes), and Coleoptera (beetles). nih.govnih.gov Peptides with high structural similarity from different species have been given various names, such as sarcotoxins, papiliocins, and lepidopterins, but are considered part of the broader cecropin family. wikipedia.orgqyaobio.com The primary forms originally isolated from Hyalophora cecropia were designated Cecropin A, B, and D. nih.gov

Specificity of Cecropin-C within the Cecropin Family

The designation "this compound" is not standardized for a single peptide but has been used to name distinct members of the cecropin family in different insect species. In the original studies on Hyalophora cecropia, Cecropin C was identified as a minor form, alongside Cecropins E and F, and was suggested to be an allelic variant or a degradation product of the more abundant A, B, and D forms. nih.gov

In other species, however, this compound is a distinct, genetically encoded peptide. For instance, a gene for Cecropin C has been identified in the domesticated silkworm, Bombyx mori. nih.gov Furthermore, peptides designated as Cecropin C have been found in mosquitoes, which are part of the order Diptera. A specific Cecropin C has been sourced from the African malaria mosquito, Anopheles gambiae, and a variant named Cecropin C1/C2 has been identified in the forest day mosquito, Aedes albopictus. novoprolabs.comnovoprolabs.com This highlights that the term "this compound" refers to a classification within the cecropin family rather than a single, conserved molecule across all insects.

The reported characteristics of this compound vary depending on the species of origin. The peptides identified in mosquitoes have been sequenced, allowing for detailed analysis of their physical and chemical properties. For example, the Cecropin C from Anopheles gambiae is a 37-amino-acid peptide, while the Cecropin C1/C2 from Aedes albopictus is composed of 36 amino acids. novoprolabs.comnovoprolabs.com Both are highly cationic, with theoretical isoelectric points (pI) well into the basic range, which is a typical feature of cecropins that facilitates their interaction with bacterial membranes. novoprolabs.comnovoprolabs.com

A significant research gap exists regarding the specific biological functions and mechanisms of action of most peptides designated as this compound. While the general antimicrobial properties of the cecropin family are well-documented, with extensive studies on Cecropin A and B, the individual this compound variants are less characterized. mdpi.com Research is needed to determine their specific spectrum of activity against various microbial pathogens, their potency compared to other cecropins, and their potential synergistic effects with other immune molecules or conventional antibiotics. Furthermore, the precise role of these specific this compound peptides within the innate immune systems of their host insects, such as Anopheles gambiae and Aedes albopictus, remains an area for further investigation.

Interactive Data Table: Properties of Mosquito-Derived this compound Peptides

PropertyCecropin C (Anopheles gambiae)Cecropin C1/C2 (Aedes albopictus)
Amino Acid SequenceGRRFKKFLKKVEGAGRRVANAAQKGLPLAAGVKGLVGGGLKKLGKKLEGAGKRVFNAAEKALPVVAGAKALGK
Length (Amino Acids)3736
Molecular FormulaC173H299N57O42C162H284N48O42
Molecular Weight (Da)3849.53576.2
Theoretical pI12.4310.98

Properties

bioactivity

Antibacterial

sequence

RRFKKFLKKVEGAGRRVANAAQKGLPLAAGVKGLV

Origin of Product

United States

Origin, Diversity, and Molecular Evolution of Cecropins

Discovery and Isolation from Insect Hemolymph

The initial discovery of cecropins dates back to studies on the giant silk moth, Hyalophora cecropia. nih.govmdpi.comresearchgate.netbiotechrep.ir These peptides were first isolated from the hemolymph (insect blood) of H. cecropia pupae that had been challenged with bacteria. nih.govnih.govscielo.br This discovery highlighted the presence of potent antimicrobial factors in the insect circulatory system, contributing to their defense against infections.

Cecropin-C was identified as one of the cecropin (B1577577) forms present in Hyalophora cecropia. nih.gov While Cecropins A, B, and D were initially characterized as the main functional peptides, forms like this compound, E, and F were also isolated, albeit in lower amounts. nih.gov These latter forms were initially considered potential allelic variants or degradation products of the primary cecropins. nih.govmdpi.com In Drosophila melanogaster, this compound is one of the four functional cecropin genes identified. nih.gov

Phylogenetic Relationships and Gene Duplication Events in Cecropin Evolution

The evolution of the cecropin gene family is marked by processes such as gene duplication and divergence, contributing to the diversity observed in different insect species. nih.govmdpi.com These evolutionary dynamics are often explained by the birth-and-death model of molecular evolution. nih.govmdpi.com

Phylogenetic analyses indicate that cecropins from different insect orders have undergone evolutionary divergence. For instance, cecropins from Lepidoptera appear to form a monophyletic group, suggesting independent evolution within this order. mdpi.com The phylogenetic relationships among cecropins from Diptera and Coleoptera are more complex, suggesting their origin predates the divergence of these lineages. mdpi.com Within Diptera, cecropins from Brachycera (including Drosophila) form a monophyletic group distinct from those in Culicomorpha (mosquitoes). mdpi.com

Gene duplication events have played a significant role in the expansion of the cecropin family in various insect species. Evidence for these duplications includes the presence of transposable elements in flanking gene regions and the arrangement of genes in tandem clusters. mdpi.combioinformation.net For example, the silkworm Bombyx mori has a complex cecropin gene family with at least 14 elements organized in two clusters. nih.govmdpi.com Drosophila melanogaster has a tight cluster of functional cecropin genes and pseudogenes. nih.govmdpi.comnih.gov

Within the cecropin cluster, there is both conservation and variation among the different cecropin genes, including this compound. While the N-terminal region of cecropins tends to be more conserved due to the importance of cationic residues for function, the C-terminal region may exhibit lower evolutionary stringency. malariaworld.org

In Drosophila melanogaster, the cecropin cluster contains functional genes for Cecropins A1, A2, B, and C, along with pseudogenes. nih.govnih.gov These genes are often closely clustered. nih.gov Studies have shown that even small amino acid changes between native Drosophila cecropides, including this compound, can impact their antibacterial activity. acs.org For instance, there are only two amino acid differences between Drosophila Cecropin-A and this compound. acs.org Despite these limited changes, they can lead to notable differences in inhibitory concentrations against certain bacteria. acs.org

This compound is generally present in lower quantities in the hemolymph compared to Cecropins A and B. mdpi.com It is considered to lack a C-terminal blocking group that is present in Cecropin-A. mdpi.com

Biosynthesis and Gene Expression Regulation of Cecropins

The biosynthesis of cecropins primarily occurs in the fat body and hemocytes of insects, particularly in response to microbial challenge. nih.govscielo.br The expression of cecropin genes is tightly regulated at the transcriptional level. unl.edunih.govresearchgate.netnih.govkarger.comresearchgate.netoup.comtandfonline.comnih.gov

Transcriptional control of cecropin genes involves specific regulatory elements in their promoter regions. unl.eduresearchgate.net In Hyalophora cecropia, the promoter regions of attacin genes, another type of antibacterial peptide, contain κB-like sequences, suggesting an analogy to the vertebrate acute-phase response involving NF-κB transcription factors. unl.edu Similarly, the cecropin B gene in Bombyx mori has been shown to have consensus κB binding sites and an interleukin-6 (IL6) response element in its upstream region. unl.edu

In Drosophila, the expression of cecropin genes, including Cecropin A1, is regulated by signaling pathways such as the immune deficiency (Imd) pathway, particularly in response to bacterial challenge in the epidermis. nih.gov The Rel domain of the Relish protein, a component of the Imd pathway, is involved in activating attacin and cecropin gene expression. researchgate.net Different combinations of Rel proteins can mediate the induction of cecropin and diptericin (B1576906) (another AMP) expression. researchgate.net The dorsal transcription factor has also been implicated in regulating this compound expression in Anopheles gambiae. nih.gov

Studies on the transcriptional response of bacteria to cecropins, such as Escherichia coli exposed to Cecropin A, suggest that cecropins may also influence gene regulation in target microorganisms, although the precise mechanisms and intracellular targets are still under investigation. nih.gov

Constitutive and Inducible Expression Patterns

The expression of cecropin genes can exhibit both constitutive (basal) and inducible patterns encyclopedia.pub. Constitutive expression occurs at low levels in certain tissues or developmental stages even in the absence of infection encyclopedia.pub. For example, constitutive expression has been observed in the reproductive tract of Drosophila and the midgut or fat body of the silkworm Bombyx mori encyclopedia.pub. A small peak of constitutive cecropin expression in early Drosophila pupae has been linked to the presence of bacteria in their food nih.govembopress.org.

Inducible expression, in contrast, is significantly upregulated following an immune challenge, such as bacterial infection encyclopedia.pubnih.govembopress.orguniprot.org. This is a key component of the humoral immune response in insects nih.govembopress.org. Upon bacterial invasion, cecropin genes become highly transcribed in various tissues involved in immunity encyclopedia.pub.

Detailed research findings on inducible expression in Drosophila show that cecropin genes (CecA1, A2, and B) are strongly expressed in the fat body and hemocytes after bacterial injection nih.govembopress.org. The expression levels of different cecropin genes can vary, with CecA genes showing much higher activity than CecB in the fat body nih.govembopress.org. Transcripts can appear within one hour of bacterial injection, peak after 2-6 hours, and decrease significantly by 24 hours uniprot.org.

Studies in other insects also demonstrate inducible cecropin expression. For instance, in Mythimna separata, the expression of cecropin B was upregulated by infection with Beauveria bassiana or Bacillus thuringiensis cambridge.org.

The inducible nature of cecropin expression highlights their role as effector molecules in the insect innate immune response, rapidly produced in response to pathogenic threats cambridge.org.

Tissue-Specific Expression of Cecropin Genes

Cecropin genes exhibit distinct tissue-specific expression patterns, which are crucial for mounting an effective immune response in different parts of the insect body encyclopedia.pubnih.govembopress.orguniprot.orgcambridge.org. During local infections, cecropins can be highly transcribed in tissues like gut epithelia or the epidermis encyclopedia.pub. In cases of systemic infections, the fat body and hemocytes are major sites of inducible cecropin expression encyclopedia.pubnih.govembopress.orgcambridge.org.

In Drosophila, cecropin genes (CecA1, A2, and B) are strongly expressed in the fat body and hemocytes following bacterial infection nih.govembopress.org. All parts of the fat body and a percentage of hemocytes (5-10%) are involved in this response nih.govembopress.org. Maximal expression in adult Drosophila involves fat body cells in the head, thorax, and abdomen uniprot.org. Tissue-specific expression can also vary with developmental stage; for example, CecA1 and A2 are most active in larvae and adults, while CecB is preferentially active in early pupae nih.govembopress.org.

Research on Mythimna separata showed that MscecropinB had the highest expression in the fat body, followed by the hemolymph cambridge.org. This aligns with the understanding that fat bodies synthesize AMPs that are then secreted into the hemolymph to act systemically against pathogens cambridge.org.

Studies have also explored the expression of cecropins in other organisms, including transgenic plants, to confer pathogen resistance researchgate.netoup.com. For example, constitutive expression of cecropin P1 in transgenic potato plants conferred resistance to certain fungal and bacterial pathogens researchgate.net.

The precise tissue distribution and regulatory mechanisms of cecropin expression can vary depending on the specific cecropin gene, the insect species, the developmental stage, and the nature of the immune challenge.

Here is a summary table illustrating some examples of tissue-specific and inducible cecropin expression:

Insect SpeciesCecropin Gene/TypeTissue(s) of ExpressionExpression PatternInducing Factor(s)Reference
Drosophila melanogasterCecA1, A2Fat body, HemocytesInducible, ConstitutiveBacterial infection, Food nih.govembopress.orguniprot.org
Drosophila melanogasterCecBFat body, HemocytesInducible, ConstitutiveBacterial infection, Food nih.govembopress.org
Bombyx moriCecropinsMidgut, Fat bodyConstitutiveNone (basal) encyclopedia.pub
Mythimna separataMscecropinBFat body, HemolymphInducibleBeauveria bassiana, Bacillus thuringiensis cambridge.org
Anopheles gambiaeCecropinsNot specified (systemic)InducibleMicrobial infection malariaworld.org

This table highlights the diverse patterns of cecropin expression across different insect species and in response to various stimuli.

Structural Characterization and Structure Activity Relationships of Cecropin C and Analogs

Elucidation of Secondary and Tertiary Structures

Cecropins typically adopt specific conformations in membrane-mimetic environments, which are essential for their mechanism of action. mdpi.com

Alpha-Helical Conformation in Membrane-Mimetic Environments

A hallmark of cecropin (B1577577) structure in the presence of lipid membranes or membrane-mimetic environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE) solutions, is the formation of an alpha-helical conformation. mdpi.comacs.orgmdpi.comresearchgate.net In aqueous solutions, cecropins often exist in a random coil structure. mdpi.comacs.orgmdpi.com Upon interacting with microbial membranes, they transition to an alpha-helical structure, which is crucial for their lytic effect on the membrane. mdpi.com Studies on various cecropins and their analogs consistently show this membrane-induced folding into alpha-helices. mdpi.comresearchgate.netnih.govscienceopen.com For instance, Cecropin P1 forms an alpha-helix for almost its entire length in dodecylphosphocholine (B1670865) (DPC) micelles, a membrane-mimetic environment. acs.orgnih.gov

Role of Hinge Regions in Cecropin Architecture

Many cecropins, such as Cecropin A and Cecropin B, are characterized by a helix-hinge-helix structure. mdpi.comacs.orgnih.govrcsb.orgmdpi.comnih.gov This architecture typically consists of an amphipathic N-terminal helix and a more hydrophobic C-terminal helix connected by a flexible hinge region. mdpi.comacs.orgmdpi.com The hinge region, often rich in glycine (B1666218) and proline residues, is hypothesized to provide the conformational flexibility needed for the peptide to interact with and potentially span the bacterial lipid membrane, contributing to antimicrobial activity. acs.orgrcsb.orgpdbj.org While many cecropins exhibit this helix-hinge-helix motif, some, like Cecropin P1, may form a single, long alpha-helix without evidence of a distinct hinge region. acs.orgnih.govnthu.edu.tw The presence and flexibility of the hinge region can impact the peptide's ability to disrupt membrane integrity. acs.org

Structural Analysis Using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique used to determine the three-dimensional structures of cecropins and their analogs, particularly in membrane-mimetic environments. scienceopen.comacs.orgnih.govrcsb.orgmdpi.compdbj.orgnthu.edu.twrcsb.org NMR studies have been instrumental in revealing the alpha-helical conformations adopted by these peptides upon membrane interaction. acs.orgnih.gov For example, NMR analysis of Cecropin P1 in DPC micelles confirmed its alpha-helical structure and provided insights into its interaction with the micelle. acs.orgnih.gov NMR has also been used to study the structures of hybrid peptides incorporating cecropin sequences, demonstrating the formation of helical segments and the presence of flexible hinge regions in membrane-mimetic solutions. rcsb.orgpdbj.orgnthu.edu.twrcsb.org

Conformational Studies via Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is widely used to analyze the secondary structure content of cecropins and their transition from random coil in aqueous solutions to alpha-helical structures in membrane-mimetic environments. mdpi.commdpi.comresearchgate.netscienceopen.commdpi.commdpi.comfrontiersin.orgresearchgate.net CD spectra of cecropins in SDS or TFE solutions typically show characteristic double minima at approximately 208 nm and 222 nm, indicative of an alpha-helical conformation. mdpi.comresearchgate.net This technique allows for the estimation of the percentage of helical content and confirms the membrane-induced folding of these peptides. acs.orgresearchgate.net

Application of Electron Paramagnetic Resonance (EPR) Spectroscopy in Membrane Interaction Studies

Electron Paramagnetic Resonance (EPR) spectroscopy, particularly site-directed spin labeling (SDSL) EPR, is employed to investigate the interaction of antimicrobial peptides, including cecropins and their hybrids, with biological membranes and membrane-mimetic systems. nih.govmcw.eduuni-konstanz.denih.gov By introducing spin labels at specific positions within the peptide sequence, EPR can provide information about the peptide's membrane-binding affinity, orientation, and depth of insertion within the lipid bilayer. nih.govnih.gov EPR studies have contributed to understanding how cecropin-like peptides interact with membranes, showing, for instance, that interaction with a lipid bilayer is indicated by residue/residue variation in accessibilities to probes like O2 and NiEDDA. nih.gov

Significance of N-Terminal and C-Terminal Domains for Biological Activity

The distinct domains of cecropins, the N-terminal and C-terminal regions, play crucial roles in their biological activity through their structural characteristics and interactions with the bacterial membrane. The N-terminal domain is typically basic and amphipathic, while the C-terminal domain is more hydrophobic. mdpi.commdpi.com

The N-terminal helix, being amphipathic, is involved in the initial interaction with the negatively charged bacterial membrane surface through electrostatic interactions with lipid headgroups. nih.govrcsb.org The presence of aromatic residues like tryptophan and phenylalanine in the N-terminal helix can be essential for peptide-pathogen interactions and subsequent membrane permeabilization. frontiersin.org The cationicity of the N-terminal helix, influenced by positively charged residues, is a prerequisite for maintaining activity. nih.govnih.gov

The hydrophobic C-terminal helix is believed to insert into the lipid membrane, and multiple cecropin peptides may associate to form pores, leading to the disruption of membrane integrity. acs.org These hydrophobic interactions are considered essential for antimicrobial activity. acs.org In some cases, the C-terminal region has also been suggested to play a role in DNA binding, contributing to antimicrobial activity through a different mechanism. acs.orgnih.govresearchgate.net Chemical modification of the C-terminus has been shown to be essential for broad-spectrum antimicrobial activity in Cecropin A. nih.gov The presence of a C-terminal blocking group, which is absent in Cecropin-C compared to Cecropin A, can influence activity. mdpi.com Studies on truncated analogs of other cecropins have shown that while C-terminal truncation can reduce toxicity, antibacterial activity can be preserved. researchgate.net

The interplay between the N-terminal and C-terminal domains, often facilitated by the hinge region, dictates the peptide's orientation and insertion into the membrane, ultimately determining its effectiveness in disrupting bacterial cell membranes.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound20
Cecropin P1Not found
Cecropin A16132345
Cecropin B16130488
Cecropin DNot found
Cecropin A (1-33)16131063
CA(1-8)-MA(1-12)Not found
CA(1-8)-ME(1-12)Not found
PapiliocinNot found
Heteroscorpine-1Not found
KR12AGPWR6Not found
Cecropin 4 (Cec4)Not found

Data Tables

Based on the search results, here is a summary of structural characteristics and activities for some cecropins and analogs discussed:

PeptideSource Organism(s)Structure in Membrane-Mimetic EnvironmentHinge Region EvidenceKey Structural FeaturesNoted Activity AgainstPubChem CID
This compoundHyalophora cecropia, Anopheles gambiaeAlpha-helical (predicted/similar to others)Present (typical cecropin)N-terminal basic/amphipathic, C-terminal hydrophobic, no C-terminal blocking group (vs CecA)Gram-negative bacteria (generally for cecropins)20
Cecropin P1Ascaris suumLong alpha-helix in DPC micellesNo evidenceAlpha-helix (Trp2 to Gln27), amphiphilic N-terminus, hydrophobic C-terminusGram-negative bacteria (e.g., E. coli)Not found
Cecropin AHyalophora cecropiaHelix-hinge-helix; Alpha-helical in membranePresent (Gly23 involved)Amphipathic N-terminal helix, hydrophobic C-terminal helixGram-negative and Gram-positive bacteria, some fungi16132345
Cecropin BHyalophora cecropia, Bombyx moriHelix-hinge-helixPresentAmphipathic N-terminal helix, hydrophobic C-terminal helixBroad spectrum, including bacteria and some fungi16130488
Cecropin DHyalophora cecropia, Aedes aegyptiHelix-hinge-helix (homology to A/B)PresentHomology to CecA and CecB, C-terminal lysine (B10760008) can increase activityGram-positive and Gram-negative bacteriaNot found
PapiliocinPapilio xuthusHelix-hinge-helixPresentN-terminal amphipathic α-helix, C-terminal hydrophobic α-helixGram-negative bacteria, fungiNot found
CA(1-8)-MA(1-12)Hybrid (Cecropin A/Magainin 2)Severely bent structure, hydrophobic 310-helix, short N-terminal helixFlexible hinge sectionN-terminal (CecA 1-8), C-terminal (Magainin 2 1-12)Antibacterial activity (selective against prokaryotic cells)Not found
CA(1-8)-ME(1-12)Hybrid (Cecropin A/Melittin)Alpha-helical (melittin domain), flexible (cecropin domain)Flexible hinge sectionN-terminal (CecA 1-8), C-terminal (Melittin 1-12)Antibacterial and hemolytic activityNot found

Amphipathicity of the N-Terminal Region

The N-terminal region of cecropins is predominantly basic and amphipathic, meaning it contains both hydrophilic (charged) and hydrophobic amino acid residues spatially separated on the surface of the α-helix mdpi.commdpi.comnih.govnih.gov. This amphipathic character facilitates the initial interaction of the peptide with the negatively charged surface of bacterial membranes, primarily through electrostatic interactions with the phospholipid headgroups mdpi.commdpi.comfrontiersin.org. The presence of positively charged amino acids, such as lysine and arginine, in this region is crucial for this initial binding step nih.govresearchgate.netresearchgate.net. Studies on cecropin analogs have confirmed that a high net positive charge and amphipathic structure in the N-terminal region are prerequisites for maintaining antimicrobial activity nih.gov.

Hydrophobicity of the C-Terminal Segment

In contrast to the N-terminal, the C-terminal segment of cecropins is more hydrophobic mdpi.commdpi.comfrontiersin.orgnih.gov. This hydrophobic domain is thought to insert into the hydrophobic core of the lipid bilayer after the initial electrostatic interaction of the N-terminus with the membrane surface mdpi.comfrontiersin.orgacs.orgacs.orgrcsb.orgnih.gov. The insertion and subsequent organization of multiple peptide molecules within the membrane are believed to lead to the formation of pores or channels, disrupting the membrane potential and causing leakage of essential cellular components, ultimately leading to bacterial death mdpi.comnih.gov. The flexibility provided by the hinge region between the two domains may be important for the peptide's ability to span and disrupt the membrane acs.orgrcsb.org.

Influence of C-Terminal Modifications on Antimicrobial Spectrum

The C-terminus of naturally occurring cecropins is often amidated, a post-translational modification that has been shown to influence both the antimicrobial activity and the spectrum of action mdpi.comasm.orgnih.govnih.govfrontiersin.org. C-terminal amidation can increase the stability of the peptide and enhance its interaction with membranes frontiersin.org. Studies involving synthetic cecropin analogs have demonstrated that modifications at the C-terminus can significantly impact activity, particularly against Gram-positive bacteria asm.orgnih.gov. For instance, recombinant Cecropin A with a C-terminal homoserine showed reduced activity against most Gram-positive bacteria tested compared to the amidated form asm.orgnih.gov. While this compound is sometimes described as lacking this C-terminal blocking group present in Cecropins A and D, the precise impact of this difference on its specific antimicrobial spectrum compared to amidated cecropins is a subject of ongoing investigation mdpi.comnih.gov. The effect of C-terminal amidation can be variable depending on the specific peptide structure frontiersin.org.

Rational Design and Engineering of this compound Analogs and Hybrid Peptides

The understanding of cecropin structure-activity relationships has facilitated the rational design and engineering of synthetic analogs and hybrid peptides with improved or altered antimicrobial properties nih.govmdpi.comnih.gov. This involves modifying the amino acid sequence to optimize characteristics such as charge, hydrophobicity, and helical structure nih.govmdpi.comfrontiersin.org.

Rational Design and Engineering of this compound Analogs and Hybrid Peptides

Impact of Amino Acid Substitutions on Structure and Function

Amino acid substitutions within the cecropin sequence can significantly impact their structure and function nih.govresearchgate.netresearchgate.netacs.org. Changes in the N-terminal region, particularly the introduction or modification of basic residues like arginine and lysine, can enhance the initial electrostatic interaction with bacterial membranes and improve antimicrobial efficacy nih.govresearchgate.netresearchgate.net. For example, increasing the number of basic amino acids in Cecropin A analogs enhanced their interaction with DNA and improved their antimicrobial effect against E. coli researchgate.netresearchgate.net. Even seemingly conservative amino acid changes can lead to significant shifts in inhibitory concentrations against specific bacterial species acs.org. Modifications aimed at increasing the α-helical content, cationic character, hydrophobicity, and hydrophobic moment of the peptide can enhance its antibiotic action spectrum frontiersin.org.

Development of Hybrid Peptides with Enhanced Properties

Hybrid peptides are created by combining functional segments from different antimicrobial peptides to leverage their desirable properties and potentially overcome limitations, such as cytotoxicity or narrow spectrum nih.govnih.govresearchgate.net. Hybrid peptides incorporating fragments of cecropin, such as the N-terminal amphipathic region, with parts of other AMPs like magainin or LL37, have been developed and studied rcsb.orgnih.govresearchgate.netfrontiersin.orgcpcscientific.com. These hybrids often exhibit enhanced antibacterial activity and sometimes reduced toxicity compared to their parent peptides nih.govfrontiersin.org. For instance, a hybrid peptide combining the N-terminal fragment of Cecropin A with a core antimicrobial fragment of LL37 showed superior antibacterial properties and minimized cytotoxicity compared to the individual peptides nih.govfrontiersin.org. The design of such hybrids often focuses on maintaining or enhancing the key structural features necessary for membrane interaction and disruption rcsb.orgnih.gov.

PeptideOrganism 1 (e.g., E. coli)Organism 2 (e.g., S. aureus)Source/Context
Cecropin BValue A µMValue B µMData from a study (Illustrative)
Cecropin AValue C µMValue D µMData from a study (Illustrative)
Cecropin DValue E µMValue F µMData from a study (Illustrative)
Cecropin Analog XValue G µMValue H µMData from a study on analogs (Illustrative)
Hybrid Peptide YValue I µMValue J µMData from a study on hybrids (Illustrative)

Table 2: Impact of Amino Acid Substitution (Illustrative Example based on Search Findings) (Note: Specific quantitative data directly comparing this compound mutations was not found. This table illustrates the concept based on findings regarding amino acid changes in other cecropins impacting activity.)

Peptide VariantSubstitution SiteOriginal Amino AcidSubstituted Amino AcidImpact on Activity (vs Wild Type)Source/Context
Cecropin A VariantPosition XAmino Acid 1Amino Acid 2e.g., Increased potency against YBased on analog studies (Illustrative)
Cecropin B VariantPosition YAmino Acid 3Amino Acid 4e.g., Shift in spectrumBased on analog studies (Illustrative)

Detailed research findings, often involving techniques like circular dichroism to study secondary structure, fluorescence spectroscopy to analyze membrane interaction, and minimal inhibitory concentration (MIC) assays to quantify antimicrobial potency, underpin the understanding of how structural features dictate the biological activity of this compound and its engineered variants mdpi.comnih.govresearchgate.netresearchgate.net.

Mechanisms of Action of Cecropins at the Cellular and Molecular Level

Interaction with Microbial Membranes

Cecropins initially associate with the microbial membrane surface, often adopting an α-helical conformation upon contact with the lipid environment researchgate.netfrontiersin.orgmdpi.com. This interaction is influenced by both electrostatic and hydrophobic forces jmb.or.krresearchgate.net.

Selective Targeting of Bacterial and Fungal Cell Membranes

Cecropins exhibit a degree of selectivity, preferentially targeting microbial membranes over mammalian cell membranes jmb.or.krresearchgate.netnih.gov. This selectivity is primarily attributed to differences in the lipid composition between these membrane types jmb.or.krscirp.org. Bacterial and fungal membranes typically contain a higher proportion of anionic phospholipids (B1166683) compared to the zwitterionic lipids that are abundant in mammalian cell membranes jmb.or.krscirp.org. The cationic nature of cecropins leads to strong electrostatic attraction to the negatively charged microbial membranes, facilitating their initial binding and accumulation jmb.or.krresearchgate.netscirp.orgcabidigitallibrary.org. While some studies indicate low cytotoxicity against mammalian cells at certain concentrations, higher concentrations of Cecropin (B1577577) A have been shown to potentially cause damage to chicken hepatic cell membranes researchgate.netnih.gov.

Membrane Permeabilization and Pore Formation Models

Following the initial binding, cecropins permeabilize the microbial membrane, leading to leakage of intracellular contents and cell death jmb.or.kroup.commdpi.commdpi.comnih.gov. Several models have been proposed to explain the mechanisms of membrane permeabilization and pore formation by antimicrobial peptides, including cecropins researchgate.netcabidigitallibrary.orgmdpi.comresearchgate.netresearchgate.net.

The "Carpet" Model of Membrane Disruption

The "carpet" model proposes that peptides accumulate on the surface of the lipid bilayer, covering it in a carpet-like manner mdpi.comnih.govcabidigitallibrary.orgresearchgate.netresearchgate.netopenaccessjournals.com. This accumulation is driven by electrostatic attraction to the anionic lipid head groups cabidigitallibrary.orgmdpi.com. At a critical threshold concentration, the accumulated peptides are thought to disrupt the membrane integrity in a detergent-like manner, leading to the formation of transient holes or even membrane disintegration into micelles mdpi.comcabidigitallibrary.orgresearchgate.net. Some studies suggest that cecropins, particularly at high concentrations, may act via this mechanism mdpi.comnih.govresearchgate.netnih.gov. Atomic force microscopy (AFM) studies on Cecropin B have shown membrane roughening consistent with the carpet model researchgate.net.

Channel Formation and Ion Leakage

Another proposed mechanism involves the formation of discrete channels or pores within the membrane jmb.or.kroup.comresearchgate.netmdpi.comnih.govmdpi.compnas.org. At lower peptide concentrations, cecropins can insert into the lipid bilayer and form transmembrane pores that disrupt the cellular electrolyte balance researchgate.netmdpi.comnih.govmdpi.com. These pores can be selective for ions researchgate.net. Studies using planar lipid membranes have demonstrated that cecropins can form ion channels, which are predominantly anion-selective in some cases researchgate.net. The formation of these channels leads to ion leakage and dissipation of the transmembrane electrochemical gradient, contributing to bacterial death mdpi.comnih.gov. Two main types of pore models discussed in the context of AMPs, including cecropins, are the "barrel-stave" model and the "toroidal-pore" model researchgate.netmdpi.comcabidigitallibrary.orgmdpi.com. In the toroidal-pore model, the lipid monolayers bend continuously through the pore, with the pore being lined by both peptides and lipid head groups cabidigitallibrary.orgmdpi.com. This differs from the barrel-stave model where peptide helices form a bundle with a central lumen cabidigitallibrary.org. Evidence suggests that cecropins may form toroidal pores, particularly at lower concentrations mdpi.commdpi.com.

Effects on Membrane Fluidity and Integrity

Cecropins have been shown to affect the fluidity and integrity of microbial cell membranes researchgate.netmdpi.comnih.govresearchgate.netnih.gov. Interaction with cecropins can lead to changes in membrane permeability and fluidity, ultimately causing membrane destruction and cell necrosis mdpi.comnih.govresearchgate.net. Electron microscopy studies have revealed that cecropin treatment can result in significant changes to the ultrastructure of fungal cell walls and membranes, including roughening and nicking of the cell wall and loss of transparency between the cell wall and membrane nih.gov. Increased membrane fluidity has also been observed in bacteria treated with a cecropin-derived peptide researchgate.net.

Role of Electrostatic and Hydrophobic Interactions with Lipid Bilayers

The interaction of cecropins with lipid bilayers is driven by a combination of electrostatic and hydrophobic forces jmb.or.krresearchgate.netresearchgate.netcabidigitallibrary.org. The initial attraction and binding of the positively charged peptides to the negatively charged head groups of microbial membrane lipids are primarily mediated by electrostatic interactions jmb.or.krresearchgate.netresearchgate.netscirp.orgcabidigitallibrary.org. Following this initial electrostatic adsorption, the hydrophobic C-terminus of the cecropin peptide can insert into the hydrophobic core of the lipid bilayer jmb.or.krmdpi.comresearchgate.net. Molecular dynamics simulations have indicated that while electrostatic interactions are important for initial association, hydrophobic interactions play a significant role in the stability of the peptide-membrane interaction and can facilitate peptide penetration into the membrane researchgate.netcabidigitallibrary.org. Studies on cecropin-melittin hybrid peptides suggest that at low concentrations, these peptides intercalate into the membrane just below the surface, with the hydrophobic face of their α-helix immersed in the lipid bilayer's hydrophobic phase nih.gov.

Lipopolysaccharide (LPS) Binding and Neutralization

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a primary target for many cationic AMPs, including cecropins guidetopharmacology.org. The electrostatic attraction between the positively charged cecropin peptides and the negatively charged LPS molecules facilitates the initial interaction with the bacterial surface guidetopharmacology.org. Studies on various cecropins, such as Cecropin P1 and synthetic cecropin-like peptides, have demonstrated their ability to bind to LPS nih.gov. This binding is crucial not only for overcoming the outer membrane barrier in Gram-negative bacteria but can also lead to the neutralization of the pro-inflammatory effects typically associated with LPS. The interaction with LPS is thought to involve specific structural features of the peptides, such as their amphipathic helix and hinge regions.

Intracellular Targets and Activities

Beyond their well-established effects on cell membranes, cecropins, including those related to Cecropin-C, have been shown to interact with intracellular components and interfere with essential cellular processes.

Several studies have indicated that cecropins can interact with genomic DNA. For instance, Cecropin P1 has been shown to bind with LPS and also interact with DNA nih.gov. The C-terminal region of Cecropin P1 appears to play a role in its DNA-binding capacity. Similarly, a study on Cecropin A2, a derivative of Cecropin A, demonstrated its ability to interact with bacterial genomic DNA in a concentration-dependent manner after permeabilizing the cell membrane. The presence of basic amino acids in the peptide sequence can enhance the interaction between cecropin analogs and DNA. This interaction with nucleic acids is considered a potential mechanism contributing to the antimicrobial activity of these peptides.

Mitochondria are critical organelles in eukaryotic cells, and their dysfunction can lead to cell death. Research on the effects of cecropins and cecropin-derived peptides on fungal cells, such as Candida albicans, and cancer cells has revealed their impact on mitochondrial membrane potential (Δψm). Treatment with these peptides can lead to changes in Δψm, often observed as a loss or decrease in potential, indicative of mitochondrial damage. One study noted hyperpolarization of the mitochondrial membrane potential in C. albicans treated with Cecropin, also indicating mitochondrial damage. These alterations in mitochondrial membrane potential are closely associated with the induction of cell death pathways.

The induction of excessive reactive oxygen species (ROS) production is another intracellular mechanism associated with the activity of cecropins and their derivatives. Studies have shown that treatment with these peptides can lead to a significant increase in intracellular ROS levels in target cells like C. albicans and cancer cells. This overproduction of ROS contributes to oxidative stress, which can damage cellular components, including the mitochondrial membrane, further impacting mitochondrial function. The increase in ROS levels is considered a key factor in the cytotoxic effects observed.

Table 1: Minimum Inhibitory Concentrations (MIC) for Drosophila melanogaster Cecropins against Providencia Species

PeptideP. burhodogranariea B (μM)P. burhodogranariea D (μM)P. sneebia (μM)P. rettgeri (μM)
CecA816>64>128
CecB223264
CecC444>128

This table illustrates the varying degrees of inhibitory activity among different Drosophila melanogaster cecropins, including CecC, against different bacterial strains.

Antimicrobial Spectrum and Efficacy Studies of Cecropin C and the Cecropin Family

Activity Against Gram-Negative Bacterial Pathogens

Cecropins are particularly well-known for their potent activity against Gram-negative bacteria. oup.commdpi.comnih.govmdpi.com Studies have consistently shown that Gram-negative organisms are generally more sensitive to Cecropins compared to Gram-positive bacteria. oup.com This is attributed, in part, to the ability of Cecropins to disrupt the outer membrane of Gram-negative bacteria, facilitating their access to the cytoplasmic membrane. oup.commdpi.com

Research findings indicate that various Cecropins, including Cecropin (B1577577) B and Cecropin P1, demonstrate significant efficacy against clinically relevant Gram-negative pathogens. oup.commdpi.com For instance, Cecropin B has been shown to disrupt the outer membrane of Escherichia coli. oup.com Cecropin P1 has also demonstrated effective inhibition of enterotoxigenic E. coli. mdpi.com Novel Cecropins identified from insect transcriptomes have also shown significant antimicrobial activities specifically against Gram-negative bacteria. mdpi.com

Some studies have explored the minimum inhibitory concentrations (MICs) of Cecropins against Gram-negative bacteria. For example, recombinant Cecropin XJ from Bombyx mori showed a MIC of 0.81 μM against Escherichia coli ATCC 25922. researchgate.net

Efficacy Against Gram-Positive Bacterial Strains

While generally more active against Gram-negative bacteria, Cecropins also exhibit efficacy against certain Gram-positive bacterial strains. oup.commdpi.comnih.gov The activity against Gram-positive bacteria can be more variable depending on the specific Cecropin and bacterial species. oup.commdpi.com

Studies have reported antibacterial activity of Cecropins A, B, and P against Gram-positive organisms. oup.com However, some research suggests that the cytoplasmic membranes of Gram-positive organisms might be inherently more resistant to Cecropin B compared to the membranes of Gram-negative bacteria. oup.com

Modification of the C-terminus of Cecropin can be essential for broad-spectrum antimicrobial activity, including against Gram-positive bacteria. asm.org For example, recombinant Cecropin A with a C-terminal homoserine showed reduced activity against most Gram-positive bacteria tested, while a chemically modified C-terminus restored activity similar to naturally occurring Cecropin A. asm.org

Some studies have shown that certain Cecropins, like Cecropin XJ, have strong antimicrobial activities against a broad spectrum of microorganisms, including both Gram-negative and Gram-positive bacteria such as Enterococcus faecalis, Staphylococcus epidermidis, and Staphylococcus aureus. researchgate.net Conversely, other studies on Cecropin P1 found no inhibitory effect on Staphylococcus aureus, suggesting variability in activity among different Cecropins and bacterial strains. researchgate.net

Antifungal Activity, Including Filamentation and Biofilm Inhibition

Beyond antibacterial effects, members of the Cecropin family have demonstrated antifungal activity against various fungi, including Candida albicans. mdpi.commalariaworld.orgnih.govnih.govdntb.gov.ua This activity includes the inhibition of fungal growth, filamentation, and biofilm formation, which are key virulence factors for many fungal pathogens. nih.govnih.govresearchgate.net

Studies on synthetic peptides derived from Cecropin D have shown fungicidal activity against yeast forms of Candida albicans, Candida tropicalis, and Candida parapsilosis, with activity in the micromolar range. nih.govresearchgate.net These peptides were also effective in reducing the transition of C. albicans from yeast to filamentous form and inhibiting biofilm formation. nih.govresearchgate.net Higher concentrations of these peptides could also inhibit the viability of mature biofilms. nih.govresearchgate.net

A Cecropin-4 derived peptide, C18, has shown significant antifungal activity against C. albicans and non-albicans Candida species, including fluconazole-resistant C. tropicalis. nih.gov C18 was found to attenuate the virulence of C. albicans by damaging cell structure, retarding hyphae transition, and inhibiting biofilm formation. nih.gov The antibiofilm effect of C18 was confirmed by reductions in mature biofilms at specific concentrations. nih.gov

The mechanism of antifungal action of Cecropins against C. albicans is thought to involve disruption of the cell wall and membrane, leading to increased permeability and cell necrosis. dntb.gov.uanih.gov Additionally, Cecropins can induce the production of reactive oxygen species (ROS) and affect mitochondrial function, contributing to fungal cell death. nih.govnih.govdntb.gov.uanih.gov

Peptide Source/TypeTarget Fungi SpeciesObserved ActivityReference
Cecropin ABeauveria bassianaPromising activity in silkworm larvae mdpi.com
Cecropin BCandida albicansAntifungal capacity mdpi.com
Cecropin P1Candida albicansSignificant inhibitory effect mdpi.com
Cecropin D-derived peptidesCandida albicans, C. tropicalis, C. parapsilosisFungicidal activity, reduced filamentation and biofilm formation, inhibited mature biofilm viability nih.govresearchgate.net
Cecropin-4 derived peptide (C18)Candida albicans, non-albicans Candida speciesAntifungal activity, retarded hyphae transition, inhibited biofilm formation, eliminated mature biofilm nih.gov
Cecropin (general)Candida albicansAntifungal effects, damaged cell wall/membrane, induced ROS, affected mitochondria dntb.gov.uanih.gov

Antiviral Properties and Mechanisms

Research into the antiviral properties of Cecropins is less extensive compared to their antibacterial and antifungal activities, but some studies suggest potential. frontiersin.org AMPs, including some Cecropin-like peptides, can provide protection against viruses through various mechanisms. frontiersin.org These mechanisms may involve binding to viral receptors on host cells to prevent adhesion and invasion, targeting viral glycoproteins, interfering with viral RNA and protein synthesis, disrupting the viral envelope, or indirectly modulating the host immune response by inducing interferon or chemokine expression. frontiersin.org

A novel Anopheles gambiae Cecropin D has shown potent activity against Plasmodium falciparum sporozoites, the stage of the malaria parasite transmitted to humans. malariaworld.orgplos.org Early studies on synthetic derivatives of H. cecropia Cecropin B, such as SB-37 and Shiva-1, demonstrated their ability to hinder P. falciparum asexual stages by disrupting nutrient uptake. plos.org

While some Cecropin-like peptides have shown efficacy against certain viruses, it is important to note that not all Cecropins exhibit antiviral properties. For example, one study on Cecropin anisaxin-2S, a Cecropin-like peptide from nematodes, found that it had immunomodulatory activity but not antiviral properties against the viruses tested. frontiersin.org

Antiprotozoal Activities

Some members of the Cecropin family have demonstrated activity against protozoa. malariaworld.orgfrontiersin.org As mentioned earlier, a novel Anopheles gambiae Cecropin D has shown potent activity against Plasmodium falciparum sporozoites. malariaworld.orgplos.org This suggests a potential role for Cecropins in combating parasitic infections, particularly those transmitted by insects.

Another study on Cecropin B reported that it attenuates the motility of the adult female nematode worm Brugia pahangi and causes a significant decrease in the number of developing larvae in Aedes aegypti. mdpi.com While this is activity against a nematode (a type of worm), it highlights the broader antiparasitic potential of the Cecropin family.

The mechanisms underlying the antiprotozoal activity of Cecropins are likely related to their ability to interact with and disrupt cell membranes, similar to their effects on bacteria and fungi. Further research is needed to fully elucidate the spectrum and mechanisms of antiprotozoal activity for various Cecropin peptides.

Mechanisms of Microbial Resistance to Cecropin Peptides

Bacterial Strategies for Evading Cecropin (B1577577) Action

Bacteria, particularly Gram-negative species which are primary targets of cecropins, have developed sophisticated ways to resist these peptides. Their resistance mechanisms often involve alterations to the outer membrane, which is the initial point of contact for cationic AMPs. imrpress.comnih.gov

Alterations in Lipopolysaccharide (LPS) Structure

Lipopolysaccharide (LPS) is a major component of the outer membrane of Gram-negative bacteria and is a primary target for many cationic AMPs, including cecropins. biorxiv.orgresearchgate.net Modifications to the LPS structure can significantly impact the interaction between cecropins and the bacterial surface, thereby conferring resistance. One key strategy is the alteration of the net charge of the bacterial surface. Cationic AMPs are attracted to the negatively charged LPS. Bacteria can reduce this negative charge by adding positively charged groups, such as 4-amino-4-deoxy-L-arabinose (Ara4N) and phosphoethanolamine (pEtN), to the phosphate (B84403) groups of lipid A, the hydrophobic anchor of LPS. imrpress.commdpi.comnih.govfrontiersin.org This reduction in negative charge leads to electrostatic repulsion of the cationic cecropins, decreasing their binding affinity and subsequent membrane disruption. nih.govbiorxiv.org

Research on Yersinia pestis, the bacterium responsible for plague, has shown that modifications to the LPS, specifically the addition of Ara4N mediated by the arn operon, significantly reduce the susceptibility of the bacterium to cecropins found in its flea vector, Xenopsylla cheopis. nih.govbiorxiv.org Confocal microscopy and binding assays revealed that Ara4N modification reduces the affinity of the cecropin for Y. pestis, and membrane permeabilization only occurred in the absence of this modification. nih.govbiorxiv.org

Other alterations to lipid A, such as acylation or deacylation, can also affect the binding and activity of AMPs. mdpi.com While LPS modifications are a known mechanism for resistance to cationic AMPs like polymyxins, studies suggest that the impact of such modifications on cecropins might differ due to their distinct structures and evolutionary adaptations. mdpi.com

Here is a table summarizing the effect of LPS modifications on cecropin binding and bacterial susceptibility:

Bacterial SpeciesLPS ModificationEffect on Surface ChargeEffect on Cecropin BindingEffect on Susceptibility to CecropinSource
Yersinia pestisAddition of Ara4N to lipid AReduced negative chargeDecreased affinityIncreased resistance nih.govbiorxiv.org
Escherichia coli and Salmonella species (Polymyxin resistant)Addition of L-4-aminoarabinose (L-Ara4N) and phosphoethanolamine (pEtN) to lipid AReduced negative chargeDecreased binding (to polymyxins)Resistance to polymyxins; effect on cecropins may vary frontiersin.org

Non-Productive Peptide Binding

Some bacteria exhibit resistance to cecropins despite binding large amounts of the peptide. researchgate.netnih.gov This phenomenon is referred to as non-productive binding. In these cases, the cecropin peptides bind to the bacterial surface but fail to exert their lytic or inhibitory effects effectively. This can occur if the peptide binds to sites on the bacterial surface that are not critical for its mechanism of action, or if the bacteria have mechanisms to sequester or inactivate the bound peptides before they can reach their intended targets, such as the cytoplasmic membrane. imrpress.comnih.gov

While the exact mechanisms of non-productive binding to cecropins are not always fully elucidated, it is understood that certain resistant bacteria can bind significant quantities of the peptide without undergoing membrane disruption or cell death. researchgate.netnih.gov This suggests that the simple presence of bound peptide is not sufficient for killing, and the peptide must be able to interact productively with the bacterial membrane or intracellular targets. nih.gov

Fungal Resistance Pathways

While cecropins are often highlighted for their antibacterial activity, some members of the cecropin family also exhibit antifungal properties, though often requiring higher concentrations compared to their antibacterial effects. frontiersin.orgbiorxiv.org Fungi, like bacteria, have developed mechanisms to resist the action of these peptides.

One reported mechanism of fungal resistance involves the degradation of cecropin peptides by fungal proteases. frontiersin.orgoup.com Studies have shown that the antifungal activity of cecropin-derived peptides can be reduced in the presence of fungal protein extracts, and the addition of proteinase inhibitors can prevent this loss of activity. oup.com This suggests that secreted fungal proteinases can cleave and inactivate the cecropin peptides, thereby conferring resistance. oup.com

Differences in the susceptibility of various fungal pathogens to cecropin peptides have also been observed. frontiersin.orgnih.govapsnet.org For instance, Phytophthora infestans has been found to be particularly sensitive to certain shortened cecropin A peptides, while Candida glabrata has shown higher resistance to some cecropin D-derived peptides compared to other Candida species. frontiersin.orgnih.govapsnet.org These variations in susceptibility among different fungal species or even strains within a species suggest that other factors, potentially related to cell wall composition, membrane structure, or active defense mechanisms, also contribute to fungal resistance to cecropins. frontiersin.org

Alterations in the fungal cell wall and membrane composition could potentially affect the binding and insertion of cecropin peptides, similar to how LPS modifications impact bacterial resistance. However, detailed research specifically on fungal membrane or cell wall modifications as a resistance mechanism against cecropin peptides is less extensively documented compared to bacterial LPS alterations.

Interactive Data Table: Antifungal Activity of Cecropin-Derived Peptides

PeptideFungal SpeciesMFC99.9 (µM)IC50 (µM)NotesSource
ΔM3 (Cecropin D-derived)Candida albicans1.6Not specified frontiersin.org
ΔM3 (Cecropin D-derived)Candida tropicalis1.6Not specified frontiersin.org
ΔM3 (Cecropin D-derived)Candida parapsilosis1.6Not specified frontiersin.org
ΔM3 (Cecropin D-derived)Candida glabrata> range testedNot specifiedHigher resistance observed frontiersin.org
ΔM4 (Cecropin D-derived)Candida albicans3.1Not specified frontiersin.org
ΔM4 (Cecropin D-derived)Candida tropicalis3.1Not specified frontiersin.org
ΔM4 (Cecropin D-derived)Candida parapsilosis3.1Not specified frontiersin.org
ΔM4 (Cecropin D-derived)Candida glabrata50Not specifiedHigher resistance observed frontiersin.org
Shortened Cecropin A peptides (11-amino acid)Phytophthora infestansNot specified2Particularly sensitive nih.govapsnet.org

Note: MFC99.9 is the Minimal Fungicidal Concentration required to kill 99.9% of fungal cells. IC50 is the half maximal inhibitory concentration.

Synergistic Activities of Cecropins

Combination with Conventional Antimicrobial Agents

Studies have demonstrated that cecropins can exhibit synergistic activity when combined with conventional antibiotics. This synergy can arise from various mechanisms, including the ability of cecropins to disrupt bacterial membranes, thereby facilitating the uptake of antibiotics that would otherwise have difficulty penetrating the cell wall or membrane.

For example, research involving cecropin (B1577577) A2, a peptide derived from Aedes aegypti cecropin A, showed synergistic activity with tetracycline (B611298) and doxycycline (B596269) against Pseudomonas aeruginosa. nih.govasm.org The combination of cecropin A2 and tetracycline resulted in an 8-fold reduction in the minimum inhibitory concentration (MIC) for both compounds against P. aeruginosa strain PA14. nih.govasm.org This synergistic effect was also observed against a panel of multidrug-resistant clinical strains of P. aeruginosa. nih.gov The proposed mechanism involves cecropin A2 binding to lipopolysaccharides (LPS) on the bacterial surface, permeabilizing the membrane, and interacting with bacterial genomic DNA, which facilitates the translocation of tetracycline into the cytoplasm. nih.govasm.org

Another study investigated the synergistic effects of Cecropin A with essential oils (EOs) against Gram-negative bacteria, specifically Escherichia coli and Salmonella enterica serovar Typhimurium. mdpi.comresearchgate.netnih.gov While Cecropin A alone showed comparatively lower antibacterial efficacy than some EOs, combinations of Cecropin A with certain EOs, such as winter savory EO (SmEO) and cinnamon EO (CzEO), demonstrated synergistic effects against these bacteria. mdpi.comresearchgate.netnih.gov Specifically, 100% synergistic effects were observed for the SmEO/CecA combination against S. enterica Typhimurium. nih.gov For E. coli, a maximum of 77.8% synergy was observed for the CzEO/CecA combination. mdpi.com

A novel hybrid peptide, HEA-9, designed from cecropin A and BAMP-27, also showed synergistic effects when combined with four conventional antibiotics against sensitive and MDR strains of Gram-negative and Gram-positive bacteria. researchgate.net The interpretation of fractional inhibitory concentration (FIC) values indicated synergistic effects (FIC ≤ 0.5) for these combinations. researchgate.net

Here is a table summarizing some synergistic interactions between cecropins (or cecropin-derived peptides) and conventional antimicrobial agents:

Cecropin/PeptideConventional Antimicrobial AgentBacterial Strain(s) TestedObserved SynergyMIC Reduction (if reported)Reference
Cecropin A2TetracyclinePseudomonas aeruginosa PA14 & clinical strainsSynergistic8-fold reduction for both nih.govasm.org
Cecropin A2DoxycyclinePseudomonas aeruginosa PA14SynergisticNot specified nih.govasm.org
Cecropin AWinter savory EO (SmEO)Salmonella enterica TyphimuriumSynergistic (100%)Not specified mdpi.comnih.gov
Cecropin ACinnamon EO (CzEO)Escherichia coliSynergistic (77.8%)Not specified mdpi.com
HEA-9 (hybrid)Four conventional antibioticsSensitive and MDR Gram-negative & positiveSynergisticNot specified researchgate.net

Synergistic Interactions with Other Antimicrobial Peptides

The combination of different antimicrobial peptides can also lead to synergistic effects, potentially broadening the spectrum of activity or increasing potency. While the provided search results primarily focus on synergy with conventional antibiotics and physical treatments, the concept of AMP-AMP synergy is a known area of research. For instance, studies on insect immunity have shown that multiple AMPs, including cecropins, are induced upon infection and contribute to host defense, suggesting a collaborative action. biorxiv.orgresearchgate.net Although specific data on Cecropin-C's synergy with other AMPs were not prominently featured in the search results, the general principle of AMP synergy is relevant to the broader understanding of cecropin activity.

Collaborative Effects with Physical Treatments (e.g., Ultrasonication)

Physical treatments, such as ultrasonication, can enhance the antimicrobial activity of cecropins. Ultrasonication, particularly at specific frequencies and power levels, can induce acoustic cavitation, leading to the formation and collapse of bubbles in the liquid medium. This process generates mechanical stress and can cause transient permeabilization of bacterial cell membranes, facilitating the entry of antimicrobial agents like cecropins. nih.govresearchgate.netresearchgate.netpurdue.edunih.gov

Studies investigating the synergistic effect of ultrasonication and cecropin P1 against Escherichia coli O157:H7 have shown promising results. nih.govresearchgate.netpurdue.edunih.gov A combination of ultrasonication and cecropin P1 treatment was significantly more effective in deactivating E. coli compared to either treatment alone. nih.govresearchgate.netpurdue.edunih.gov For example, treatment with ultrasonication at 22 kHz and 8W for 15 minutes, or a combination of ultrasound at 47 kHz and 8W with cecropin P1 (20 µg/mL) for one minute, resulted in a six-order-of-magnitude reduction in cell density. nih.govresearchgate.netnih.gov This synergistic effect was more pronounced at intermediate power levels and higher ultrasonication frequencies. nih.govresearchgate.net The mechanism is thought to involve acoustic cavitation improving the ability of cecropin P1 to form pores in cell membranes. nih.govresearchgate.netresearchgate.netnih.gov

Here is a table summarizing synergistic effects observed with ultrasonication and cecropin P1:

Cecropin/PeptidePhysical TreatmentBacterial Strain(s) TestedUltrasonication ParametersCecropin P1 ConcentrationObserved SynergyCell Density Reduction (if reported)Reference
Cecropin P1UltrasonicationEscherichia coli O157:H722 kHz, 8W, 15 min20 µg/mLSynergisticSix orders of magnitude nih.govresearchgate.netnih.gov
Cecropin P1UltrasonicationEscherichia coli O157:H747 kHz, 8W, 1 min20 µg/mLSynergisticSix orders of magnitude nih.govresearchgate.netnih.gov
Cecropin P1UltrasonicationEscherichia coli O157:H73W and higher power levelsNot specifiedSynergistic (more pronounced at 3W and 5W)Increased deactivation with power nih.gov
Cecropin P1UltrasonicationEscherichia coli O157:H7Higher frequencies (47 kHz)Not specifiedSynergistic (still visible at 47 kHz)Higher deactivation at higher freq. nih.gov

Other Biological Activities of Cecropins in Academic Research

Anti-Tumorigenic Activities in In Vitro Cellular Models

Academic research has demonstrated that cecropins can exhibit anti-tumorigenic activities in laboratory settings using various cancer cell lines. This involves mechanisms that selectively target malignant cells while sparing normal ones.

Selective Cytotoxicity to Malignant Cell Lines

Studies have shown that certain cecropins, including Cecropin (B1577577) A and B, exhibit selective cytotoxicity towards a variety of cancer cell lines in vitro. This selectivity is a crucial aspect of their potential therapeutic value, as it suggests they could target cancer cells with limited harm to healthy host cells. For instance, Cecropin A and B have demonstrated potent cytotoxic and antiproliferative effects on bladder cancer cell lines, while showing significantly less or no susceptibility in benign murine and human fibroblasts. nih.govresearchgate.net Similarly, Cecropin B has been reported to attack cancer cells, including breast cancer and melanoma cells, while not affecting the viability of non-malignant cells like mouse kidney epithelial cells and human umbilical vein endothelial cells (HUVEC). iomcworld.com This selective toxicity is hypothesized to be due to electrostatic interactions between the cationic nature of cecropins and the negatively charged membranes characteristic of many cancer cells, which have a higher expression of anionic molecules compared to normal cells. iomcworld.comspandidos-publications.com

Research findings on the selective cytotoxicity of Cecropins A and B in bladder cancer cell lines and benign fibroblasts are summarized in the following table:

Cell Line TypeExample Cell LinesSusceptibility to Cecropin A & BReference
Malignant (Bladder)486P, RT4, 647V, J82High Cytotoxicity & Antiproliferative Activity nih.govresearchgate.net
Benign (Fibroblasts)Murine 3T6, Human ZF07Significantly Less or Not Susceptible nih.govresearchgate.net

The average IC50 values for Cecropin A and B against bladder cancer cell lines have been reported to range between 73.29 µg/mL and 220.05 µg/mL. nih.govresearchgate.net In contrast, IC50 values could not be determined for benign fibroblasts, indicating their lower susceptibility. nih.gov

While much of the research on anti-tumorigenic activity has focused on Cecropins A and B, the broader family is being investigated. Some studies mention Cecropin-like peptides exhibiting anti-cancer properties, though the activity can vary between different cecropin types and cancer cell lines. For example, a cecropin-like peptide, anisaxin-2S, showed weaker anti-cancer properties compared to Cecropin A and B, with varying antiproliferative activity against bladder and lung cancer cell lines. frontiersin.org

Morphological Changes and Membrane Disruption in Cancer Cells

A key mechanism by which cecropins exert their cytotoxic effects on cancer cells involves the disruption of the cell membrane. Due to their amphipathic alpha-helical structures and cationic nature, cecropins can interact with the negatively charged membranes of cancer cells. nih.govspandidos-publications.comoup.com This interaction can lead to the formation of pores or channels in the membrane, increasing permeability and ultimately causing cell lysis and cellular disruption. nih.govresearchgate.netiomcworld.commdpi.com

Scanning electron microscopy (SEM) studies have visualized these morphological changes. For instance, treatment of bladder tumor cells with Cecropin B has been shown to induce significant cell membrane disruption, in contrast to untreated cells which maintain a smooth surface. nih.govresearchgate.net This membrane disruption appears to be a primary mechanism leading to irreversible cytolysis and cell death in susceptible cancer cells. nih.govresearchgate.net Beyond direct membrane lysis, some studies suggest that cecropins can also induce apoptosis in cancer cells, potentially through mechanisms involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS). spandidos-publications.commdpi.com CecropinXJ, a cecropin from Bombyx mori, has been shown to induce apoptosis in human gastric cancer cells and increase ROS generation in a dose- and time-dependent manner. spandidos-publications.com It has also been observed to cause cytoskeleton disruption in esophageal carcinoma cells. oup.com

Immunomodulatory Properties

Beyond their direct cytotoxic effects, cecropins have also been explored for their ability to modulate the host immune response. This includes investigations into their anti-inflammatory effects and their broader role as host defense peptides.

Anti-inflammatory Effects

Several studies have indicated that cecropins and their analogs possess anti-inflammatory properties. These effects can be particularly relevant in the context of infections or conditions involving excessive inflammation. Some cecropins have demonstrated the ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS). mdpi.comresearchgate.netnih.gov For example, Cecropin A has been reported to alleviate inflammation in experimentally induced inflammatory bowel disease (IBD) in mice by hindering the production of pro-inflammatory cytokines. nih.gov Aedes aegypti cecropins have also been shown to efficiently inhibit the expression of iNOS, nitrite, TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages and human peripheral blood mononuclear cells (PBMCs). researchgate.net This anti-inflammatory action may be mediated, in part, by blocking the activation of signaling pathways such as MAPKs and NF-κB, and potentially through the neutralization of LPS. researchgate.netnih.gov However, the immunomodulatory effects of cecropins can be multifaceted and may not be purely anti-inflammatory, depending on the specific biological context and cell type. nih.govfrontiersin.org

Host Defense Peptide Functions

Cecropins are recognized as a major family of inducible host defense peptides (HDPs) in insects, playing a critical role in their innate immune system. wikipedia.orgnih.govbiorxiv.orgescholarship.orgnih.gov Their production is strongly induced upon infection, highlighting their function in host defense. nih.govbiorxiv.orgescholarship.org While initially identified for their antibacterial activity, particularly against Gram-negative bacteria, cecropins have also been shown to contribute to defense against fungi. nih.govbiorxiv.orgescholarship.org Studies in Drosophila melanogaster have genetically demonstrated the role of cecropins in controlling certain Gram-negative bacteria and fungi. nih.govbiorxiv.orgescholarship.orgoup.com This broader activity contributes to the host's ability to combat a range of potential pathogens.

Antioxidant Activities

Some research suggests that certain cecropins or cecropin-derived peptides may also possess antioxidant activities. While the primary focus of cecropin research has been on their direct antimicrobial and cytotoxic effects, their potential to influence the redox state of cells has been explored. For instance, a fusion protein combining sericin and cecropin B has demonstrated enhanced protective effects against UVB- and H2O2-induced oxidative damage in human dermal fibroblasts, suggesting improved antioxidant activity compared to sericin alone. researchgate.net This indicates that cecropin components within such constructs may contribute to the scavenging of reactive oxygen species or the enhancement of cellular antioxidant defense mechanisms. However, it is worth noting that some studies have also observed that certain cecropins or cecropin-like peptides can contribute to oxidative stress, which in some contexts may be part of a host defense response but can also have detrimental impacts on host cells. nih.govfrontiersin.org The relationship between cecropins and oxidative stress appears to be complex and may vary depending on the specific peptide, concentration, cell type, and presence of inflammatory stimuli. nih.gov

Effects on Epithelial Integrity and Morphology

Research into the biological activities of cecropins extends beyond their well-established antimicrobial properties to include effects on host cells and tissues, particularly concerning epithelial integrity and morphology. While direct studies specifically detailing the effects of Cecropin-C on epithelial integrity and morphology are limited in the available literature, broader research on other cecropin variants, notably Cecropin A and hybrid peptides, provides insights into how this class of peptides can influence epithelial barriers.

Cecropin C itself has been identified as being expressed in certain epithelial cells, such as those in the trachea of Drosophila melanogaster, suggesting a potential role in local immune responses or tissue maintenance in insects nih.govuni.lu. However, the specific impact of this compound on the structural integrity or morphology of these or other epithelial tissues has not been extensively reported.

Studies on other cecropins, particularly in the context of intestinal health, have demonstrated beneficial effects on epithelial barrier function. These effects are often mediated through the modulation of tight junction proteins, which are critical for maintaining the integrity and selective permeability of epithelial layers. Tight junctions are complex structures composed of various proteins, including Zonula Occludens-1 (ZO-1), claudins, and occludins.

Research using porcine intestinal epithelial cells (IPEC-J2) has shown that Cecropin A can enhance the barrier function of the epithelial monolayer. This was evidenced by a significant increase in transepithelial electrical resistance (TER) and a decrease in paracellular permeability. Further investigations revealed that Cecropin A treatment led to increased protein expression and altered membrane distribution of key tight junction proteins, including ZO-1, claudin-1, and occludin. The mechanism underlying these effects has been linked to the suppression of the MEK/ERK signaling pathway.

Beyond in vitro models, studies in animals have also indicated that cecropins can improve intestinal morphology. For instance, supplementation with cecropin AD in the diet of nursery piglets resulted in increased villus height and a higher villus height-to-crypt depth ratio in the jejunum, alongside increased expression of ZO-1 and occludin mRNA in both the jejunum and ileum. Similarly, studies in mice with induced inflammatory bowel disease have shown that Cecropin A can promote the recovery of intestinal mucosa from injury, leading to improved ileum epithelium recovery and increased crypt depth in the colon. These morphological changes are often associated with enhanced nutrient absorption and improved barrier function.

Collectively, findings from studies on various cecropins suggest a capacity to positively influence epithelial integrity and morphology by strengthening tight junctions and promoting favorable structural changes in epithelial tissues. While direct evidence for this compound's specific role in these processes is still emerging, the documented effects of other cecropin family members highlight a significant area of research for understanding the broader biological activities of these peptides.

Observed Effects of Select Cecropins on Epithelial Parameters

Cecropin VariantModel SystemObserved Effect on Epithelial Integrity/MorphologyKey Mechanism/Proteins InvolvedSource
Cecropin APorcine intestinal epithelial cells (IPEC-J2)Increased Transepithelial Electrical Resistance (TER); Decreased Paracellular PermeabilityUpregulation of ZO-1, Claudin-1, Occludin protein expression; Suppression of MEK/ERK pathway
Cecropin AMouse colon tissueIncreased protein levels of Occludin and Claudin-1Not specified in detail in snippet
Cecropin AMouse intestine (Ileum and Colon)Promoted recovery of mucosa from injury; Increased ileum epithelium recovery; Increased colon crypt depthAssociated with reduced inflammation and changes in gut microbiota
Cecropin ADPiglet jejunum and ileumIncreased mRNA expression of ZO-1 and OccludinNot specified in detail in snippet
Cecropin ADMink jejunum and duodenumIncreased villus height and villus height-to-crypt depth ratioNot specified in detail in snippet
Musca domestica Cecropin (MDC)Mouse colon tissueImproved intestinal mucosal barrier damageInvolved tight junction proteins (ZO-1, Claudin-1, Occludin) and reduced bacterial translocation

Methodological Approaches in Cecropin C Research

Recombinant Production and Expression Systems

Producing sufficient quantities of Cecropin-C for research and potential applications often necessitates recombinant DNA technology. Various expression systems have been explored for the production of recombinant antimicrobial peptides, including cecropins. nih.gov These systems aim to overcome challenges associated with natural extraction, such as low yield, and the high cost and limitations of chemical synthesis for large-scale production. nih.gov

Overexpression in Bacterial and Yeast Hosts

Bacterial expression systems, particularly using Escherichia coli, are frequently chosen for recombinant protein expression due to their rapid growth, high production yields, ease of genetic manipulation, and low cost. smujo.id E. coli BL21(DE3) is a common host strain for overexpression studies. nih.govsmujo.idnih.govacs.org Induction of protein expression is typically achieved by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) once the bacterial culture reaches a specific optical density. nih.govsmujo.idnih.gov However, expressing antimicrobial peptides in bacteria can be challenging due to their potential toxicity to the host cells and susceptibility to degradation by host proteases. nih.govsmujo.idacs.org

Yeast expression systems, such as Pichia pastoris and Saccharomyces cerevisiae, also serve as hosts for recombinant cecropin (B1577577) production. nih.govnih.govresearchgate.net Pichia pastoris has been used successfully to produce functional Cecropin B, demonstrating that yeast systems can yield active peptides. nih.gov Similarly, Saccharomyces cerevisiae has been employed for the expression of cecropin-like peptides, with studies reporting high yields of secreted protein. researchgate.net Yeast systems can offer advantages in protein folding and post-translational modifications compared to bacterial systems.

Fusion Protein Strategies for Enhanced Yield and Solubility

To mitigate the toxicity of antimicrobial peptides to host cells and enhance their expression levels and solubility, fusion protein strategies are widely employed in recombinant production. nih.govnih.govacs.org In this approach, the gene encoding the cecropin peptide is fused to a gene encoding a highly expressed and soluble fusion partner protein. Common fusion partners include thioredoxin (Trx), maltose-binding protein, green fluorescent protein, and SUMO (Small Ubiquitin-like Modifier). nih.govnih.govacs.org

Expression of the cecropin as part of a larger, non-toxic fusion protein can protect the peptide from intracellular degradation and prevent its accumulation in inclusion bodies, although inclusion body formation can still occur depending on the fusion partner and expression conditions. nih.govmdpi.com After expression and purification of the fusion protein, the cecropin peptide is cleaved from the fusion partner using specific proteases or chemical methods. nih.govnih.gov For instance, SUMO fusion proteins can be cleaved by SUMO protease, allowing for the release of the target peptide with its native N-terminus. nih.gov Studies have shown that fusion technology can lead to high yields of recombinant cecropin peptides. nih.gov

In Vitro Bioactivity Assays

In vitro assays are crucial for evaluating the biological activity of this compound and understanding its mechanisms of action. These assays are performed in a controlled laboratory setting using target microorganisms or cells.

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determinations

The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are standard measures used to assess the antimicrobial potency of peptides like this compound. The MIC is defined as the lowest concentration of the peptide that inhibits the visible growth of a microorganism after a specific incubation period. The MFC is the lowest concentration that results in the killing of 99.9% of the initial inoculum. frontiersin.org

These values are typically determined using broth microdilution methods, following established protocols. mdpi.comnih.gov For example, studies on cecropin peptides have reported MIC and MFC values against various bacteria and fungi, including Candida albicans. mdpi.comresearchgate.net

Peptide Microorganism MIC (μg/mL) MFC (μg/mL) Source
Cecropin Candida albicans 0.9 1.8 mdpi.comresearchgate.net
ΔM3 C. albicans - 0.8 (MFC90), 1.6 (MFC99.9) frontiersin.org
ΔM4 C. albicans - 1.6 (MFC90), 3.1 (MFC99.9) frontiersin.org
ΔM3 C. tropicalis - In same range as C. albicans frontiersin.org
ΔM4 C. tropicalis - In same range as C. albicans frontiersin.org
ΔM3 C. parapsilosis - In same range as C. albicans frontiersin.org
ΔM4 C. parapsilosis - In same range as C. albicans frontiersin.org
ΔM4 C. glabrata - 50 (MFC99.9) frontiersin.org
Cecropin XJ Escherichia coli ATCC 25922 0.81 μM - researchgate.net

Membrane Permeabilization Assays (e.g., Dye Leakage)

A key mechanism of action for many antimicrobial peptides, including cecropins, involves disrupting cell membranes. nih.govnih.gov Membrane permeabilization assays are used to quantify this effect. Dye leakage assays are a common method, where the release of a fluorescent dye (e.g., calcein (B42510) or Rhodamine G6) from liposomes or cells is monitored after treatment with the peptide. frontiersin.orgnih.govnthu.edu.tw

Another method involves using dyes like propidium (B1200493) iodide (PI), which can only enter cells with damaged membranes and stain the DNA, emitting fluorescence. mdpi.comfrontiersin.org The increase in fluorescence intensity over time indicates increased membrane permeability. mdpi.comfrontiersin.org These assays can provide insights into the speed and extent of membrane disruption caused by this compound. Studies have shown that cecropin-like peptides can strongly permeate phospholipid membranes mimicking bacterial and fungal membranes. nih.gov

Viability and Cytotoxicity Assays

Assessing the impact of this compound on the viability of target microorganisms and the potential cytotoxicity towards host cells is essential. Viability assays measure the number of living cells after peptide treatment. This can be done by plating serial dilutions of treated cell suspensions on agar (B569324) plates and counting colony-forming units (CFUs). frontiersin.org

Cytotoxicity assays evaluate the potential harm of the peptide to mammalian cells. Common methods include the WST-1 assay and BrdU proliferation assay, which measure metabolic activity and cell proliferation, respectively. nih.govresearchgate.net The release of lactate (B86563) dehydrogenase (LDH) into the cell culture supernatant is another indicator of cytotoxicity, as LDH is released from cells with damaged cell membranes. nih.govresearchgate.net Studies on other cecropins have shown selective toxicity towards target cells (e.g., cancer cells) while exhibiting low toxicity against normal mammalian cells. researchgate.netnih.govmdpi.comasm.org

Peptide Cell Type Assay Outcome Source
Cecropin Candida albicans Time-Killing Complete killing at 1.8 μg/mL within 40 min mdpi.comresearchgate.net
Cecropin A Bladder Cancer Cells WST-1, BrdU, LDH Release Inhibitory activity, cytotoxicity nih.govresearchgate.netresearchgate.net
Cecropin B Bladder Cancer Cells WST-1, BrdU, LDH Release Inhibitory activity, cytotoxicity nih.govresearchgate.netresearchgate.net
Cecropin A Benign Fibroblasts WST-1, BrdU, LDH Release Significantly less or no susceptibility nih.govresearchgate.netresearchgate.net
Cecropin B Benign Fibroblasts WST-1, BrdU, LDH Release Significantly less or no susceptibility nih.govresearchgate.netresearchgate.net
Cecropin XJ Red Blood Cells Hemolytic Small hemolytic effect at 200 μM researchgate.net

Note: The table includes data for Cecropin and other cecropin family members to illustrate the types of viability and cytotoxicity assays conducted.

Biophysical Techniques for Peptide-Membrane Interaction Studies

Biophysical techniques are crucial for elucidating the complex interactions between cecropins and biological membranes at a detailed level. Advances in optics, image processing, and computational resources have significantly enhanced the resolution of these studies. mdpi.com These techniques help to understand how peptides bind to membranes, their structural changes upon binding, and their localization within the lipid bilayer. nih.govmdpi.comnih.gov

Model membrane systems, such as liposomes and micelles, are widely used to mimic the lipid environment of biological membranes in a simplified and controlled setting. mdpi.comnih.gov Liposomes are artificial vesicles composed of lipid bilayers, while micelles are aggregates of amphiphilic molecules dispersed in a liquid, forming a core-shell structure. mdpi.com

Studies using these models, including those with cecropin-melittin hybrid peptides, have shown that these peptides are typically unstructured in aqueous solution but undergo significant conformational changes, often folding into alpha-helical structures, upon binding to membranes. nih.govnih.govmdpi.com For instance, in the presence of dodecylphosphocholine (B1670865) (DPC) micelles, a membrane-mimetic environment, Cecropin P1 (a related cecropin) forms an alpha-helix along almost its entire length. acs.orgnih.gov Circular dichroism (CD) spectroscopy is a common technique used with liposomes or micelles to determine the secondary structure of peptides and observe structural changes upon membrane binding. mdpi.commdpi.com CD studies have shown that cecropin A and cecropin B can fold into helices in the presence of Candida albicans or E. coli cells, similar to their behavior in the presence of lipopolysaccharide (LPS), a major component of Gram-negative bacterial outer membranes. nih.gov

These model systems help researchers understand the initial interactions, peptide orientation, and the depth of insertion into the lipid bilayer. For some cecropin-mellitin hybrid peptides, studies indicate that at low concentrations, they intercalate into the membrane just below the surface and adopt an alpha-helical conformation with the helix axis parallel to the membrane surface. nih.govnih.gov

Quantifying the binding affinity of cecropins to membranes is essential for understanding the strength and nature of their interaction. Various techniques are employed for this purpose, including fluorescence spectroscopy, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC). nih.govmdpi.comsemanticscholar.orgfrontiersin.org

Fluorescence displacement assays, for example, can be used to assess the binding ability of cecropins to LPS, a key component of bacterial membranes. Studies have shown that cecropins can induce significant dose-dependent displacement of fluorescent dyes bound to LPS, indicating potent binding to the lipid A region. mdpi.comsemanticscholar.org ITC can provide thermodynamic parameters of the binding process, such as binding affinity and whether the interaction is exothermic or endothermic, often revealing strong electrostatic interactions driving the binding of cationic cecropins to anionic bacterial membranes. mdpi.comfrontiersin.org

The binding affinity and the amount of peptide bound to the membrane can be described by thermodynamic models like partition equilibrium and binding affinity. frontiersin.org Techniques like NMR, fluorescence, zeta potential measurements, and ITC are used to investigate the binding of peptides to cells. nih.gov

Advanced Microscopy Techniques

Advanced microscopy techniques provide visual evidence of the effects of cecropins on target cells, allowing researchers to observe morphological changes and assess cellular damage.

Electron microscopy, including scanning electron microscopy (SEM) and transmission electron microscopy (TEM), is widely used to visualize the structural damage inflicted upon microbial cells by cecropins. frontiersin.orgmdpi.comfrontiersin.orgnih.govmdpi.complos.orgresearchgate.net

SEM provides high-resolution images of the cell surface morphology. Studies using SEM have shown that treatment with cecropins can lead to significant alterations in the bacterial or fungal cell surface, including increased roughness, shrinking, aggregation, and the formation of pores or blebs. frontiersin.orgmdpi.comfrontiersin.orgnih.govmdpi.com For instance, Candida albicans cells treated with cecropin showed increased surface roughness and shrinking, with significant changes in cell structure and aggregation observed over time. nih.gov Similarly, SEM analysis of bacteria treated with cecropin-like peptides revealed pore formation, ripped membranes, and discernible blebs. mdpi.com

TEM provides insights into the internal structure of cells and the integrity of the cell wall and membrane. TEM images have demonstrated that cecropin treatment can cause the cell wall to become rough and nicked, leading to leakage of cytoplasmic contents and eventual cell death. nih.govplos.org The leakage of intracellular components, such as the enzyme alkaline phosphatase (AKP) located between the cell wall and membrane, is consistent with the cell wall damage observed under electron microscopy. nih.govresearchgate.net

These microscopy techniques offer direct visual evidence supporting the membrane-disrupting mechanisms proposed for cecropins.

Computational Approaches and Molecular Dynamics Simulations

Computational approaches, particularly molecular dynamics (MD) simulations, play a significant role in understanding the atomic-level interactions of cecropins with membranes and other molecules. acs.orgnih.govacs.orgresearchgate.netaip.org

MD simulations allow researchers to model the dynamic behavior of peptides in different environments, providing insights that are difficult to obtain experimentally. These simulations can investigate the structure and dynamics of surface-tethered cecropin peptides, the adsorption process of cecropin-melittin hybrids onto surfaces, and the interaction of cecropins with lipid bilayers. acs.orgnih.govresearchgate.netaip.org

Studies using MD simulations have explored how the orientation and conformation of cecropin peptides are influenced by their attachment points to surfaces. acs.orgaip.org They can also reveal how the presence of specific residues, like cysteine, can act as anchoring points and affect the peptide's stabilization on a surface. nih.gov Furthermore, MD simulations complement experimental data by demonstrating the ability of peptides like CM15 (a cecropin-melittin hybrid) to associate favorably with membranes, even in an unfolded conformation. acs.org These simulations contribute to developing new models for peptide-membrane interactions by providing atomic-scale details. nih.govacs.orgresearchgate.net

Bioinformatics for Sequence Analysis and Peptide Design

Bioinformatics tools are indispensable for analyzing cecropin sequences, predicting their properties, and designing novel peptides with enhanced activity. mdpi.commdpi.comsci-hub.senih.govfrontiersin.org

Sequence analysis using bioinformatics allows for the identification of conserved regions, structural motifs (like the alpha-helical domains and hinge regions), and physicochemical properties such as charge and hydrophobicity. frontiersin.orgmdpi.comsci-hub.senih.govfrontiersin.org These analyses are crucial for understanding the relationship between the peptide sequence and its function. nih.gov

Bioinformatics tools are also used to predict the secondary structure, amphipathic properties, and electric field distribution of cecropins and their derivatives. nih.gov This information is vital for rational peptide design. By analyzing the sequences of known cecropins, researchers can identify key features that contribute to their antimicrobial activity and use this knowledge to design mutant or hybrid peptides with improved efficacy or specificity. mdpi.comsci-hub.senih.gov For example, bioinformatics has been used to design peptides based on conserved cecropin sequences, predicting their secondary structure and amphipathic character to correlate with observed antimicrobial activity. nih.gov The addition of a glycine-proline hinge region or modification of charged and hydrophobic residues can be guided by bioinformatics predictions to optimize antimicrobial properties. mdpi.comsci-hub.se This integration of bioinformatics with experimental validation is a powerful approach for discovering and developing new antimicrobial peptides. mdpi.comfrontiersin.org

Future Directions and Research Perspectives on Cecropin C

Elucidating the Specific Mechanisms of Cecropin-C Action

While the general mechanism of cecropins involves disrupting bacterial cell membranes through pore formation or a carpet-like model, the specific interactions and pathways targeted by this compound require further detailed investigation. wikipedia.orgmdpi.comresearchgate.net Research is needed to precisely map how this compound interacts with the components of microbial membranes, such as lipopolysaccharides in Gram-negative bacteria and phospholipids (B1166683). mdpi.comfrontiersin.org Studies utilizing advanced techniques like spectroscopy and microscopy can provide higher-resolution insights into the peptide-membrane interactions and the dynamics of pore formation or membrane disintegration induced by this compound. nih.govmdpi.comacs.org Furthermore, exploring the potential intracellular targets of this compound after membrane translocation is a critical area for future research. Some studies suggest AMPs can affect intracellular processes and inhibit the synthesis or activity of intracellular molecules. mdpi.com Understanding these specific molecular targets will be crucial for optimizing this compound's efficacy and specificity.

Investigation into this compound's Role in Diverse Biological Systems

Beyond its well-established role in insect immunity, the potential functions of this compound in other biological systems and against a wider range of pathogens and conditions warrant further investigation. Research has already indicated that cecropins can exhibit activity against fungi, parasites, and even cancer cells. wikipedia.orgmdpi.comnih.govscirp.orgmdpi.comresearchgate.netnih.gov Future studies should focus on specifically evaluating the efficacy of this compound against various drug-resistant bacterial strains, different fungal species (including those causing opportunistic infections), and relevant protozoan parasites. nih.govfrontiersin.orgresearchgate.netnih.gov Furthermore, exploring the potential of this compound in modulating immune responses, as suggested for other AMPs, could open new avenues for therapeutic applications. nih.govfrontiersin.orgnih.gov Investigating its effects on different cell types and signaling pathways will be crucial in understanding its broader biological impact. frontiersin.org

Development of Advanced Delivery Systems for this compound (Conceptual)

A key challenge for the therapeutic application of peptide-based drugs like this compound is their susceptibility to degradation by proteases and their limited ability to reach target sites effectively. nih.gov Therefore, the conceptual development of advanced delivery systems for this compound is a critical future direction. Nanotechnology offers promising strategies, such as encapsulation in nanoparticles (e.g., liposomes, polymeric nanoparticles, or zeolitic imidazolate frameworks) to protect the peptide, improve its stability, control its release, and potentially enable targeted delivery to infection sites or tumor cells. mdpi.comnih.gov Future research will involve designing and fabricating these delivery systems, characterizing their properties, and evaluating their efficacy and biocompatibility in delivering functional this compound. This will require interdisciplinary collaboration between peptide chemists, material scientists, and pharmacologists.

Integration of Multi-Omics Data for Comprehensive Understanding

A comprehensive understanding of this compound's activity and its impact on biological systems will benefit significantly from the integration of multi-omics data. Future research should aim to combine genomic, transcriptomic, proteomic, and metabolomic data to gain a holistic view of the host-pathogen interactions in the presence of this compound. Current time information in Las Vegas, NV, US. Analyzing changes in gene expression, protein profiles, and metabolic pathways in both the pathogen and the host upon exposure to this compound can reveal intricate details about its mechanism of action and the host's response. This integrated approach can help identify biomarkers of efficacy, predict potential off-target effects, and uncover novel pathways influenced by this compound, guiding the development of more effective and targeted therapies.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound16130488 (for Cecropin (B1577577) B, as Cecropin C is often considered a variant/fragment of Cecropin A or B and a specific CID for "Cecropin C" alone was not readily available in the search results, while CIDs for Cecropin A and B were found) uni.lu
Cecropin A16132345 nih.gov
Cecropin B16130488 uni.lu
Anisaxin-2SNot found in search results
PapiliocinNot found in search results (structure/sequence mentioned, but no specific CID) mdpi.comnih.gov
Cecropin DNot found in search results (structure/sequence mentioned, but no specific CID) malariaworld.org
C18 (Cecropin-4 derived peptide)Not found in search results nih.gov

Interactive Data Tables

Based on the search results, specific quantitative data suitable for interactive tables related solely to this compound's future research perspectives as outlined is limited. However, some search results provide examples of data from studies on cecropins in general or specific analogs that illustrate the types of data relevant to these future directions. Below are conceptual examples of how such data could be presented in interactive tables, based on findings from the search results, focusing on the kind of research that informs future directions.

Conceptual Data Table 1: Antimicrobial Activity of Cecropin Analogs (Illustrative)

This table illustrates how data from studies exploring novel this compound analogs (as discussed in section 10.2) might be presented. The data shown here is illustrative and based on findings about cecropin analogs from the search results frontiersin.orgresearchgate.net.

PeptideOrganismMIC (µM)Note
Cecropin AE. coli~4-8 nih.govFor comparison
Cecropin A Analog 1 (e.g., modified N-terminus)E. coli~1-2 researchgate.netImproved activity
Cecropin D-derived peptide ΔM4Candida albicansMicromolar range frontiersin.orgAntifungal activity
Cecropin-4 derived peptide C18Candida tropicalis (fluconazole-resistant)8-16 nih.govActivity against resistant strain

Conceptual Data Table 2: Effect of Cecropin on Cell Viability (Illustrative)

This table illustrates how data from studies investigating this compound's role in diverse biological systems, such as its effect on cancer cells (as discussed in section 10.3), might be presented. The data shown here is illustrative and based on findings about cecropins A and B from the search results scirp.orgnih.gov.

PeptideCell LineConcentration (µM)Cell Viability (%)Note
Cecropin AMDA-MB-231 (breast cancer)60 scirp.org< 50 scirp.orgCytotoxic effect
Cecropin BMDA-MB-231 (breast cancer)60 scirp.org< 50 scirp.orgCytotoxic effect
CEC@ZIF-8 NPs (Cecropin loaded nanoparticles)HeLa (cervical cancer)100 (equivalent CEC) nih.govSignificantly lower than free CEC nih.govEnhanced toxicity via delivery system

These tables are conceptual and designed to show the type of data that would be relevant to the outlined future research directions. Actual data specific to this compound for all these points is not extensively available in the provided search results, highlighting the need for the future research described.

Q & A

Q. What experimental approaches are used to investigate Cecropin-C's mechanism of antimicrobial activity?

this compound's mechanism involves disrupting microbial membranes. Methodologically, researchers employ:

  • Lipid bilayer assays : Measure peptide-induced permeability changes using fluorescent dyes (e.g., calcein leakage assays) .
  • Circular dichroism (CD) spectroscopy : Analyze structural transitions (e.g., α-helix to β-sheet) under varying lipid compositions .
  • Electron microscopy : Visualize membrane pore formation in bacterial models.
Technique Key Findings Reference
X-ray diffractionIdentified cross-β fibrils in lipid-rich environments, suggesting amyloid-like aggregation .
FTIR spectroscopyDetected structural shifts from random coil/α-helix to β-sheet during incubation .

Q. What are the optimal experimental conditions for studying this compound's bioactivity?

Key parameters include:

  • pH and ionic strength : Mimic physiological or infection-site conditions (e.g., acidic pH for skin models).
  • Lipid composition : Use bacterial membrane mimics (e.g., anionic phospholipids like phosphatidylglycerol) to assess selectivity .
  • Temperature : Incubate at 37°C for mammalian cell experiments or lower temperatures for stability studies.

Advanced Research Questions

Q. How can researchers reconcile contradictions in this compound's structural data across analytical methods?

Discrepancies arise from differences in sample preparation and technique sensitivity:

  • X-ray diffraction vs. FTIR : X-ray detects crystalline cross-β structures, while FTIR captures dynamic secondary shifts in solution. Mixed populations may coexist .
  • Solution vs. lipid-bound states : this compound adopts α-helical conformations in lipid bilayers but forms β-sheet aggregates in aqueous buffers. Use in situ techniques like solid-state NMR to resolve context-dependent structural changes.

Q. What statistical methods are appropriate for analyzing dose-response data in this compound cytotoxicity studies?

  • Non-linear regression : Fit sigmoidal curves to calculate IC50 values (e.g., using GraphPad Prism).
  • Two-way ANOVA : Compare cytotoxicity across cell lines and peptide concentrations.
  • Post-hoc tests (Tukey’s HSD) : Identify significant differences between treatment groups.

Q. How can researchers design experiments to assess this compound's therapeutic potential while minimizing off-target effects?

  • Dual-activity assays : Pair antimicrobial activity (e.g., MIC against Micrococcus luteus) with hemolysis assays on mammalian RBCs .
  • In vivo models : Use Galleria mellonella larvae for preliminary toxicity and efficacy screening.
  • Structure-activity relationship (SAR) studies : Modify peptide sequences (e.g., N-terminal truncations) to isolate therapeutic motifs.
Parameter Recommendation Reference
MIC determinationTest across bacterial strains with varying membrane charge (e.g., Gram-negative vs. Gram-positive) .
Hemolysis thresholdLimit peptide concentration to <10% hemolysis at MIC values.

Q. What methodologies address challenges in synthesizing and purifying this compound analogs?

  • Solid-phase peptide synthesis (SPPS) : Optimize coupling efficiency using Fmoc chemistry for disulfide-free analogs.
  • HPLC purification : Use C18 columns with acetonitrile/water gradients (0.1% TFA). Validate purity via MALDI-TOF mass spectrometry.
  • Circular dichroism (CD) post-synthesis : Confirm structural integrity under experimental conditions.

Q. How should researchers prioritize conflicting findings in this compound's mechanism of action?

  • Systematic reviews : Meta-analyze data from ≥10 independent studies to identify consensus mechanisms.
  • Controlled replication : Standardize protocols (e.g., lipid-to-peptide ratios) to isolate variables causing discrepancies .
  • Advanced imaging : Employ cryo-EM to resolve pore structures at near-atomic resolution.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.